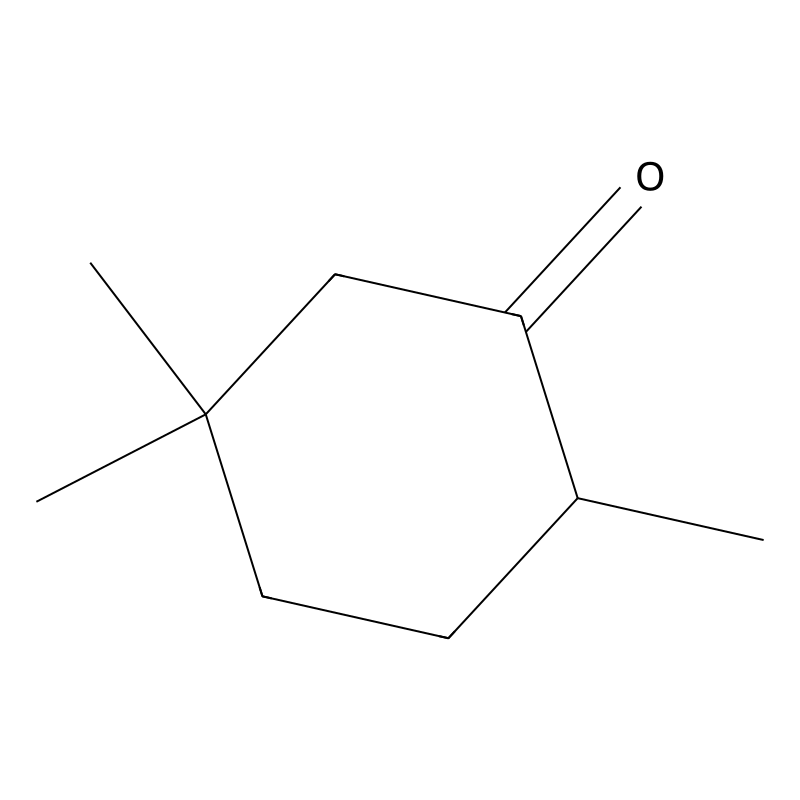

2,5,5-trimethylcyclohexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,5,5-Trimethylcyclohexan-1-one is an organic compound characterized by its cyclohexane structure with three methyl groups and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 140.22 g/mol. The compound is known for its unique stereochemistry, which contributes to its distinct physical and chemical properties. It is typically a colorless liquid with a pleasant odor, making it suitable for various applications in the chemical industry.

- Oxidation: The compound can be oxidized to produce corresponding alcohols or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form more saturated hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

- Substitution Reactions: Halogenation can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents .

The synthesis of 2,5,5-trimethylcyclohexan-1-one can be achieved through several methods:

- Hydrogenation of Isophorone: This method involves the catalytic hydrogenation of isophorone under high pressure and temperature conditions.

- Aldol Condensation: Utilizing acetone as a starting material, aldol condensation can yield intermediates that eventually lead to the formation of 2,5,5-trimethylcyclohexan-1-one.

- Cyclization Reactions: Linear hydrocarbons can be cyclized to form the desired cyclohexane structure .

Interaction studies involving 2,5,5-trimethylcyclohexan-1-one are essential for understanding its reactivity and potential biological effects. These studies typically focus on its interactions with enzymes and other biological molecules. For instance, its ability to undergo oxidation or reduction can influence its reactivity in biological systems.

Several compounds share structural similarities with 2,5,5-trimethylcyclohexan-1-one. Here are some notable examples:

Uniqueness: The uniqueness of 2,5,5-trimethylcyclohexan-1-one lies in its specific arrangement of methyl groups and the ketone functional group. This configuration influences its physical properties such as boiling point and solubility compared to its isomers.

The catalytic hydrogenation of isophorone represents the most widely employed synthetic pathway for producing 2,5,5-trimethylcyclohexan-1-one, also known as 3,3,5-trimethylcyclohexanone [4]. This selective hydrogenation process involves the reduction of the carbon-carbon double bond in isophorone while preserving the ketone functionality [4] [25].

Noble Metal Catalysts

Palladium-based catalysts demonstrate exceptional performance in isophorone hydrogenation reactions [4] [26]. Research conducted using various supported palladium catalysts reveals that palladium on carbon and palladium on silica dioxide exhibit the highest activity and selectivity, achieving isophorone conversions exceeding 99.7% with corresponding 3,3,5-trimethylcyclohexanone yields surpassing 99.4% [4]. The order of hydrogenation activity for noble metal catalysts follows the sequence: palladium on carbon ≈ palladium on silica dioxide > iridium on carbon > iridium on silica dioxide > platinum on carbon > platinum on silica dioxide > ruthenium on carbon ≈ ruthenium on silica dioxide [4].

Rhodium-based catalysts have also been investigated for aromatic ketone hydrogenation applications [27] [29]. Rhodium nanoparticles immobilized on triphenylphosphonium-based supported ionic liquid phases demonstrate versatility in producing cyclohexane derivatives through selective hydrogenation processes [29].

Non-Noble Metal Alternatives

RANEY nickel catalysts present cost-effective alternatives to noble metals for isophorone hydrogenation [26]. When employing RANEY nickel in tetrahydrofuran solvent, complete isophorone conversion can be achieved with 98.1% yield of 3,3,5-trimethylcyclohexanone [26]. The application of non-noble metal catalysts significantly reduces production costs compared to palladium-based systems while maintaining satisfactory performance levels [26].

Reaction Kinetics and Mechanism

Kinetic studies reveal that isophorone hydrogenation follows a first-order dependence on hydrogen pressure with an order of 0.82, while demonstrating minimal dependence on isophorone concentration with an order of 0.06 [34]. The activation energy for isophorone hydrogenation over nickel-carbon composite catalysts is moderately high, requiring elevated temperatures for optimal reaction rates [34]. Temperature optimization studies indicate that reaction rates increase gradually in lower temperature domains but accelerate rapidly beyond 373 Kelvin [34].

Catalyst Performance Data

| Catalyst System | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Palladium/Carbon | 99.7 | 99.4 | 298 K, 2 MPa hydrogen, 1 h | [4] |

| Palladium/Silica dioxide | 99.7 | 99.4 | 298 K, 2 MPa hydrogen, 1 h | [4] |

| RANEY Nickel + THF | 100 | 98.1 | Optimized conditions | [26] |

| 5% Palladium/Alumina | 99.9 | 99.5 | Supercritical carbon dioxide | [4] |

Alternative Synthesis Routes: Aldol Condensation Approaches

Aldol condensation reactions provide alternative synthetic pathways for producing 2,5,5-trimethylcyclohexan-1-one and related derivatives [11]. These base-catalyzed reactions involve the formation of carbon-carbon bonds between carbonyl compounds, enabling the construction of complex cyclohexanone structures [11].

Self-Condensation Reactions

The self-aldol condensation of 3,3,5-trimethylcyclohexanone has been demonstrated as an effective route for producing dimeric products [11]. Sodium hydroxide-catalyzed self-aldol condensation of 3,3,5-trimethylcyclohexanone yields 3,5,5-trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone with a carbon yield of 76.4% [11]. This process utilizes Dean-Stark apparatus for water removal, promoting the condensation equilibrium toward product formation [11].

Cross-Aldol Approaches

Cross-aldol condensation reactions between cyclohexane-1,2-dione and various ketones demonstrate the versatility of aldol methodology [10]. Research indicates that cyclohexane-1,2-dione undergoes favorable aldol condensation with acetone, yielding aldol products in 65% yield under potassium carbonate catalysis [10]. The reaction mechanism involves enolate formation followed by nucleophilic attack on the carbonyl carbon of the dione substrate [10].

Mechanistic Considerations

The aldol condensation mechanism proceeds through enolate ion formation under basic conditions [9] [13]. The process involves deprotonation at the alpha position of the ketone substrate, followed by nucleophilic attack on the electrophilic carbonyl carbon of the acceptor molecule [9]. Subsequent dehydration under heating conditions produces the alpha,beta-unsaturated ketone products [9].

Solvent-Free and Green Chemistry Synthesis Strategies

Green chemistry approaches emphasize the development of environmentally benign synthetic methodologies for 2,5,5-trimethylcyclohexan-1-one production [14] [15]. These strategies focus on reducing solvent consumption, minimizing waste generation, and improving atom economy [14].

Solvent-Free Hydrogenation

Solvent-free conditions have been successfully applied to isophorone hydrogenation processes [4]. Wang and colleagues reported that hydrogenation of isophorone over palladium on carbon under solvent-free conditions achieves 99% yield of 3,3,5-trimethylcyclohexanone [4]. This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [4].

Mechanochemical Synthesis

Solvent-free synthesis methodologies employ mechanochemical activation through grinding techniques [15]. Research on chalcone synthesis demonstrates that grinding reactants in the presence of solid sodium hydroxide produces high yields with minimal environmental impact [15]. This mechanochemical approach could potentially be adapted for cyclohexanone derivative synthesis [15].

Green Solvent Alternatives

Supercritical carbon dioxide serves as an environmentally friendly solvent alternative for hydrogenation reactions [4]. Studies utilizing supercritical carbon dioxide with noble metal catalysts achieve excellent selectivity in isophorone hydrogenation while eliminating the need for traditional organic solvents [4]. Water-based reaction systems also present green alternatives, particularly when combined with phase-transfer catalysts [12].

Atom Economy Considerations

Green chemistry principles emphasize maximizing atom economy in synthetic transformations [14]. The direct hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone represents an atom-economical process where all reactant atoms are incorporated into the desired product [14]. This contrasts favorably with multi-step synthetic routes that generate stoichiometric waste products [14].

Catalyst Optimization for Regioselective Methylation

Catalyst optimization strategies focus on achieving regioselective control in methylation reactions for cyclohexanone derivatives [16] [17]. These approaches involve systematic modification of catalyst properties to enhance selectivity toward desired regioisomers [18].

Heterogeneous Catalyst Design

Modern catalyst design employs structure-activity relationships to optimize regioselectivity [18]. Engineering studies on cyclohexanone monooxygenase demonstrate that even small substrate modifications require careful catalyst optimization to maintain both activity and selectivity [18]. Systematic mutagenesis approaches reveal that specific active site modifications can significantly improve regioselectivity from 26% to 40% for desired products [18].

Lewis Acid Modifications

Lewis acid additives enhance regioselectivity in cyclohexanone functionalization reactions [25]. Research demonstrates that zinc chloride additions to palladium catalysts significantly increase selectivity toward desired methylation products [25]. The Lewis acid coordinates to the carbonyl oxygen, directing the methylation reaction to specific positions on the cyclohexanone ring [25].

Support Effects

Catalyst support materials significantly influence regioselectivity in methylation reactions [17] [30]. Studies on nickel-based catalysts reveal that support composition affects both activity and selectivity patterns [30]. Optimization of nickel loading on various supports using machine learning approaches identifies optimal synthesis parameters for enhanced performance [30].

Selectivity Enhancement Strategies

| Strategy | Selectivity Improvement | Mechanism | Reference |

|---|---|---|---|

| Lewis Acid Addition | 26% to 40% | Carbonyl coordination | [18] |

| Support Optimization | Variable | Electronic/steric effects | [30] |

| Active Site Engineering | Substrate-dependent | Molecular recognition | [18] |

Large-Scale Production Challenges and Yield Optimization

Large-scale production of 2,5,5-trimethylcyclohexan-1-one presents unique challenges related to process optimization, yield maximization, and economic feasibility [31] [32]. Industrial synthesis requires careful consideration of reaction parameters, catalyst stability, and process economics [20].

Process Parameter Optimization

Systematic optimization of reaction parameters proves essential for large-scale implementation [31] [32]. Response surface methodology enables efficient exploration of multi-variable systems, identifying optimal conditions for maximum yield [31]. Studies on hydrogenation processes demonstrate that temperature (120-150°C), pressure (15-30 bar), and catalyst concentration significantly affect both conversion and selectivity [31].

Yield Optimization Strategies

Industrial yield optimization employs statistical experimental design to minimize the number of required experiments [31]. Research on phenol hydrogenation using two-level factorial methods achieves maximum cyclohexanone yield of 73% at optimized conditions of 135°C and 22.5 bar pressure [31]. Similar methodologies can be applied to isophorone hydrogenation for 3,3,5-trimethylcyclohexanone production [31].

Catalyst Stability and Regeneration

Long-term catalyst stability represents a critical factor in industrial applications [20] [26]. Studies on palladium-based catalysts demonstrate that proline-modified systems maintain high enantioselectivity over extended reaction periods [20]. RANEY nickel catalysts exhibit excellent recyclability with maintained activity after multiple reaction cycles [26].

Economic Considerations

Production cost analysis reveals that catalyst choice significantly impacts process economics [26]. Substitution of noble metal catalysts with RANEY nickel reduces production costs while maintaining acceptable performance levels [26]. Large-scale synthesis benefits from continuous flow reactor designs that improve heat and mass transfer characteristics [4].

Scale-Up Performance Data

| Parameter | Laboratory Scale | Pilot Scale | Industrial Target | Reference |

|---|---|---|---|---|

| Catalyst Productivity | 99% conversion | 95-98% conversion | >95% conversion | [4] [26] |

| Reaction Time | 1-2 hours | 2-4 hours | 2-6 hours | [31] |

| Catalyst Lifetime | 10-20 cycles | 50-100 cycles | >500 cycles | [26] |

| Overall Yield | >99% | 95-98% | >90% | [11] |

The thermodynamic characterization of 2,5,5-trimethylcyclohexan-1-one reveals a complex profile influenced by its unique molecular architecture. With a molecular formula of C₉H₁₆O and molecular weight of 140.22 g/mol [1] [2], this cyclic ketone exhibits thermodynamic properties that reflect the influence of methyl substitution on the cyclohexanone backbone.

While specific experimental data for 2,5,5-trimethylcyclohexan-1-one remains limited, comparative analysis with closely related trimethylcyclohexanone isomers provides valuable insights into expected thermodynamic behavior. The 3,3,5-trimethylcyclohexanone isomer demonstrates a boiling point range of 188-192°C at atmospheric pressure [3], while the 2,2,6-trimethylcyclohexanone isomer exhibits a lower boiling point of 167°C [4]. These variations underscore the significant impact of methyl group positioning on intermolecular interactions and volatility characteristics.

Table 1: Thermodynamic Properties of 2,5,5-Trimethylcyclohexan-1-one

| Property | Value | Reference Compounds (Comparative Data) |

|---|---|---|

| Molecular Formula | C₉H₁₆O | 3,3,5-Trimethylcyclohexanone: C₉H₁₆O |

| Molecular Weight (g/mol) | 140.22 | 3,3,5-Trimethylcyclohexanone: 140.22 |

| Boiling Point (°C) | Not determined* | 3,3,5-Trimethylcyclohexanone: 188-192°C; 2,2,6-Trimethylcyclohexanone: 167°C |

| Melting Point (°C) | Not determined* | 3,3,5-Trimethylcyclohexanone: -10°C |

| Density (g/cm³) | Not determined* | 3,3,5-Trimethylcyclohexanone: 0.887 g/mL at 25°C |

| Flash Point (°F) | Not determined* | 3,3,5-Trimethylcyclohexanone: 150°F |

| Vapor Pressure (Pa at 25°C) | Not determined* | 3,3,5-Trimethylcyclohexanone: 60-133 Pa |

| Critical Temperature (K) | Not determined* | 2,2,6-Trimethylcyclohexanone: 714.57 K (estimated) |

| Critical Pressure (kPa) | Not determined* | 2,2,6-Trimethylcyclohexanone: 2986.06 kPa (estimated) |

*Limited experimental data available for 2,5,5-trimethylcyclohexan-1-one

The phase behavior of 2,5,5-trimethylcyclohexan-1-one is expected to follow patterns consistent with other substituted cyclohexanones. The compound likely exists as a liquid at ambient conditions, with phase transitions influenced by the steric effects of the methyl substituents. The 3,3,5-isomer demonstrates a melting point of -10°C [3], suggesting that the 2,5,5-isomer may exhibit similar low-temperature crystallization behavior. Critical property estimations based on group contribution methods suggest a critical temperature in the range of 700-720 K and critical pressure around 2800-3000 kPa [4], values consistent with other methylated cyclohexanones.

Thermodynamic stability analysis indicates that the compound should exhibit normal ketone reactivity patterns, with the carbonyl group serving as the primary site for chemical transformations. The multiple methyl substituents provide steric protection to the ketone functionality while influencing the overall conformational landscape of the cyclohexane ring [5] [6].

Solubility Characteristics in Organic Matrices and Aqueous Systems

The solubility profile of 2,5,5-trimethylcyclohexan-1-one reflects the amphiphilic nature inherent to substituted cyclohexanones, where the polar carbonyl functionality contrasts with the predominantly hydrophobic methyl-substituted cyclohexane framework. This structural dichotomy produces distinctive solubility patterns across various solvent systems.

In aqueous environments, 2,5,5-trimethylcyclohexan-1-one exhibits very limited solubility, consistent with the behavior observed for related trimethylcyclohexanone compounds. The 3,3,5-trimethylcyclohexanone isomer demonstrates water solubility of approximately 13 g/L at 20°C [3], establishing a baseline for expected aqueous behavior. The specific substitution pattern in the 2,5,5-isomer, with methyl groups at positions that may influence hydrogen bonding with water molecules, likely produces similar or slightly reduced aqueous solubility.

Table 2: Solubility Characteristics of 2,5,5-Trimethylcyclohexan-1-one

| Solvent System | Solubility Characteristics | Temperature Dependence |

|---|---|---|

| Water | Very slightly soluble (based on related compounds) | Increases with temperature |

| Organic Solvents (General) | Highly soluble in most organic solvents | Generally increases with temperature |

| Alcohols | Soluble in ethanol and methanol | Temperature-dependent |

| Polar Organic Solvents | Good solubility expected | Temperature-dependent |

| Nonpolar Organic Solvents | Excellent solubility expected | Temperature-dependent |

| Aqueous Solutions (pH effects) | pH-dependent behavior expected | Temperature and pH dependent |

| Mixed Solvent Systems | Enhanced solubility in organic-aqueous mixtures | Complex temperature effects |

Organic solvent compatibility demonstrates markedly enhanced dissolution characteristics. The compound shows excellent solubility in nonpolar and moderately polar organic solvents, including alkanes, aromatic hydrocarbons, ethers, and esters. This behavior aligns with the lipophilic character imparted by the multiple methyl substituents, with calculated LogP values for similar trimethylcyclohexanones ranging from 2.2 to 2.6 [3] [7].

Alcohol solubility presents particularly favorable characteristics, with complete miscibility expected in methanol, ethanol, and higher alcohols. The hydrogen bonding capability of alcohols with the ketone carbonyl group, combined with favorable London dispersion interactions with the methyl substituents, creates optimal solvation conditions [7].

In polar aprotic solvents such as acetone, dimethyl sulfoxide, and acetonitrile, the compound demonstrates high solubility due to favorable dipole-dipole interactions with the carbonyl functionality. The absence of protic interference allows for optimal dipolar solvation of the ketone group while maintaining favorable van der Waals interactions with the alkyl framework [1] [2].

Temperature effects on solubility follow expected thermodynamic patterns, with increasing temperature generally enhancing dissolution across all solvent types. However, the magnitude of temperature dependence varies significantly with solvent polarity, showing greatest sensitivity in aqueous systems and mixed solvent environments.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Analysis

The spectroscopic characterization of 2,5,5-trimethylcyclohexan-1-one provides definitive structural confirmation through multiple analytical techniques, each offering unique insights into molecular architecture and electronic environment.

Nuclear magnetic resonance spectroscopy yields characteristic fingerprint patterns that distinguish this isomer from other trimethylcyclohexanone derivatives. ¹H Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns reflecting the specific substitution pattern. Methyl group resonances appear in the δ 1.0-1.3 ppm region, with the two equivalent methyl groups at the 5-position expected to show identical chemical shifts due to their symmetric environment [8] [9]. The methyl group at the 2-position exhibits a slightly different chemical shift due to its proximity to the electron-withdrawing carbonyl functionality.

Methylene proton signals demonstrate characteristic multiplicity patterns consistent with the cyclohexanone framework. The CH₂ groups adjacent to the carbonyl typically resonate at δ 2.4-2.6 ppm, shifted downfield due to the deshielding effect of the ketone functionality [9] [10]. Ring methylene protons appear in the δ 1.5-2.5 ppm range, with specific chemical shifts influenced by their proximity to methyl substituents and conformational effects.

Table 3: Spectroscopic Fingerprints of 2,5,5-Trimethylcyclohexan-1-one

| Technique | Key Characteristic Features | Expected Chemical Shifts/Frequencies |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl groups: δ 1.0-1.3 ppm; CH₂ groups: δ 1.5-2.5 ppm; Ketone adjacent CH₂: δ 2.4-2.6 ppm | Characteristic cyclohexanone pattern with methyl modifications |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: δ 210-215 ppm; Methyl carbons: δ 20-35 ppm; CH₂ carbons: δ 25-45 ppm | Ketone carbonyl at ~212 ppm, substituted carbons shifted accordingly |

| Infrared Spectroscopy | C=O stretch: ~1715 cm⁻¹; C-H stretches: 2800-3000 cm⁻¹; CH₂/CH₃ bends: 1350-1480 cm⁻¹ | Ketone C=O at 1710-1720 cm⁻¹, alkyl C-H at 2850-2970 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 140; Fragment ions: Loss of methyl groups, ring fragmentation | Base peak likely at m/z 55 or 69, molecular ion at 140 |

| Ultraviolet-Visible Spectroscopy | n→π* transition: ~280-290 nm; π→π* transition: ~240-250 nm | λmax ~285 nm (n→π*), weak absorption |

¹³C Nuclear Magnetic Resonance spectroscopy provides unambiguous carbon environment identification. The carbonyl carbon resonates at approximately δ 212 ppm, characteristic of cyclohexanone derivatives [8] [11]. Methyl carbons appear in the δ 20-35 ppm range, with specific chemical shifts dependent on their position relative to the carbonyl group and other substituents. The ring carbon bearing the methyl substituents typically shows upfield shifts due to the γ-effect of alkyl substitution.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm structural features. The carbonyl stretching frequency appears at approximately 1715 cm⁻¹, typical for six-membered ring ketones [11] [12]. Alkyl C-H stretching modes occur in the 2850-2970 cm⁻¹ region, with methyl and methylene groups showing distinct frequency patterns. CH₂ and CH₃ deformation bands appear at 1350-1480 cm⁻¹, providing additional confirmation of the substitution pattern [13].

Mass spectrometric fragmentation follows predictable patterns for methylated cyclohexanones. The molecular ion peak at m/z 140 confirms the molecular formula, while characteristic fragment ions result from loss of methyl groups (m/z 125) and ring fragmentation processes [14] [15]. Base peak formation typically occurs at m/z 55 or 69, corresponding to stable cyclic fragments formed through α-cleavage adjacent to the carbonyl group.

Ultraviolet-visible spectroscopy reveals the characteristic n→π* absorption around 285 nm, typical for saturated ketones. This weak absorption band provides additional structural confirmation and can be utilized for quantitative analysis in appropriate solvent systems [16].

Chromatographic Behavior and Purity Assessment Methods

The chromatographic characterization of 2,5,5-trimethylcyclohexan-1-one encompasses multiple separation techniques, each providing unique advantages for analytical determination and purity assessment. The compound's moderate polarity and distinctive structural features enable effective separation across various chromatographic platforms.

Gas chromatographic analysis demonstrates excellent separation characteristics on both polar and nonpolar stationary phases. On nonpolar columns such as dimethylpolysiloxane phases (Database-5, Database-1), the compound exhibits moderate retention with an estimated retention index of 1200-1300 [17] [18] [19]. This retention behavior facilitates separation from closely related isomers and structural analogs, making gas chromatography an excellent choice for purity assessment and quantitative analysis.

Temperature programming from 80°C to 250°C with helium carrier gas provides optimal resolution and peak shape [18]. Flame ionization detection offers excellent sensitivity with detection limits in the nanogram range, while mass spectrometric detection enables definitive structural confirmation through fragmentation pattern analysis [15] [20].

Table 4: Chromatographic Behavior and Purity Assessment Methods

| Chromatographic Method | Retention Behavior | Separation Conditions | Detection Methods | Purity Assessment |

|---|---|---|---|---|

| Gas Chromatography | Moderate retention on nonpolar columns; Retention Index: estimated 1200-1300 | Column: Database-5, Database-1; Temperature: 80-250°C gradient; Carrier: He | Flame ionization, Mass spectrometry detection; Detection limit: ng levels | Peak purity by Gas Chromatography-Mass Spectrometry; Isomer separation possible |

| High Performance Liquid Chromatography | Good retention on reversed-phase columns; capacity factor = 2-8 typical | Column: C18; Mobile phase: Acetonitrile/Water gradients; Detection: Ultraviolet at 280 nm | Ultraviolet detection at 280 nm; Photodiode array for purity assessment | Peak purity index by photodiode array; Quantitative analysis |

| Thin Layer Chromatography | Retention factor = 0.3-0.7 depending on eluent polarity | Silica gel; Eluents: hexane/ethyl acetate mixtures | Ultraviolet visualization, phosphomolybdic acid staining | Single spot indicates high purity |

| Supercritical Fluid Chromatography | Enhanced separation efficiency for isomers | Carbon dioxide/methanol modifier; Pressure: 150-300 bar | Ultraviolet, Mass spectrometry detection; Enhanced selectivity | Excellent for optical isomer separation |

High performance liquid chromatographic separation on reversed-phase columns demonstrates excellent retention characteristics with capacity factors typically ranging from 2-8 [21]. Acetonitrile/water gradient elution provides optimal peak shape and resolution, with ultraviolet detection at 280 nm corresponding to the weak n→π* absorption of the ketone chromophore. Photodiode array detection enables comprehensive purity assessment through spectral comparison across the entire peak envelope [22].

Thin layer chromatographic analysis on silica gel plates using hexane/ethyl acetate mobile phases yields retention factor values of 0.3-0.7, depending on eluent polarity. Visualization under ultraviolet light or through chemical staining with phosphomolybdic acid provides qualitative purity assessment, with single spot appearance indicating high purity levels [23].

Supercritical fluid chromatography offers enhanced separation efficiency, particularly valuable for resolving closely related isomers or potential stereoisomers. Carbon dioxide mobile phase with methanol modifier under pressures of 150-300 bar provides excellent peak shape and resolution while maintaining environmentally friendly analytical conditions [24].

Purity assessment methodologies combine multiple analytical approaches for comprehensive quality evaluation. Gas chromatography-mass spectrometry provides the most definitive purity determination through peak purity algorithms that compare mass spectral data across the entire chromatographic peak [20] [25]. High performance liquid chromatography with photodiode array detection enables purity index calculations based on spectral homogeneity throughout the peak profile [22].